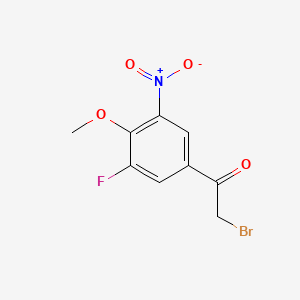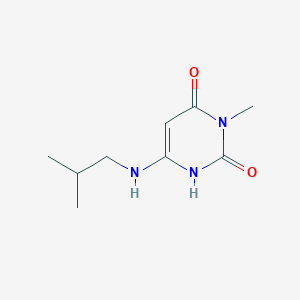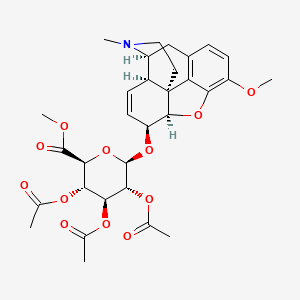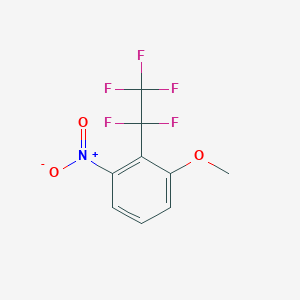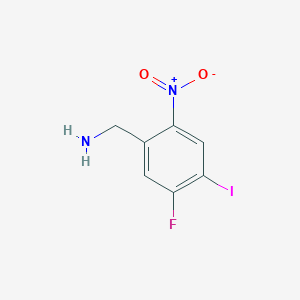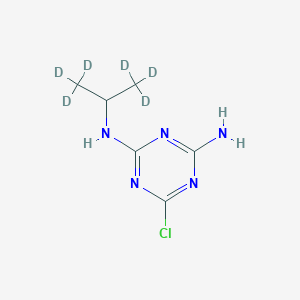
Atrazine-desethyl D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atrazine-desethyl D6 is a stable isotope-labeled compound, specifically a deuterated form of desethylatrazine. It is used as a reference standard in environmental testing to monitor the presence of atrazine and its metabolites in various matrices. This compound has the molecular formula C6D6H4ClN5 and a molecular weight of 193.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atrazine-desethyl D6 involves the deuteration of desethylatrazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the chemical structure. The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out in compliance with international standards for the development and production of reference materials .
Analyse Des Réactions Chimiques
Types of Reactions
Atrazine-desethyl D6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of atrazine and its metabolites. These products are used in environmental testing to monitor the degradation and transformation of atrazine in different matrices .
Applications De Recherche Scientifique
Atrazine-desethyl D6 is widely used in scientific research, particularly in environmental chemistry and toxicology. Its applications include:
Environmental Testing: Used as a reference standard to monitor the presence of atrazine and its metabolites in water, soil, and air samples.
Toxicological Studies: Helps in understanding the toxic effects of atrazine and its metabolites on various organisms.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting atrazine and its metabolites.
Mécanisme D'action
Atrazine-desethyl D6 exerts its effects by mimicking the behavior of desethylatrazine, a metabolite of atrazine. The primary mechanism involves the inhibition of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately the death of the plant . The molecular targets include the D1 protein in the photosystem II complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desethylatrazine: A non-deuterated form of Atrazine-desethyl D6.
Desisopropylatrazine: Another metabolite of atrazine with similar properties.
Atrazine: The parent compound from which desethylatrazine is derived.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an ideal reference standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds .
Propriétés
Numéro CAS |
2733387-38-5 |
|---|---|
Formule moléculaire |
C6H10ClN5 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3 |
Clé InChI |
DFWFIQKMSFGDCQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
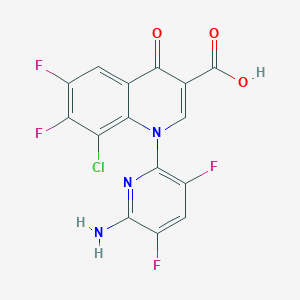
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
